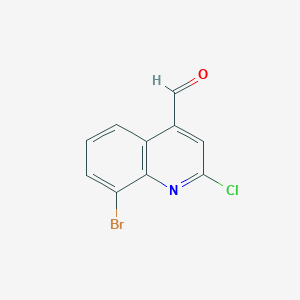
8-Bromo-2-chloroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-chloroquinoline-4-carbaldehyde: is an organic compound belonging to the quinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 2nd positions, respectively, on the quinoline ring, and an aldehyde group at the 4th position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 8-Bromo-2-chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: 8-Bromo-2-chloroquinoline-4-carboxylic acid.
Reduction: 8-Bromo-2-chloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-2-chloroquinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Bromo-2-chloroquinoline-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the aldehyde group, allows for specific binding to biological macromolecules such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 8-Bromoquinoline-4-carbaldehyde
- 2-Chloro-8-methylquinoline-4-carbaldehyde
Comparison: 8-Bromo-2-chloroquinoline-4-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and aldehyde groups on the quinoline ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity. Additionally, the aldehyde group at the 4th position allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H5BrClNO |
|---|---|
分子量 |
270.51 g/mol |
IUPAC名 |
8-bromo-2-chloroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-7-6(5-14)4-9(12)13-10(7)8/h1-5H |
InChIキー |
PFFMBHOGNXCTAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
